ethyl 4-(2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate
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Overview
Description
Ethyl 4-[({[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a complex organic compound that features a triazole ring, a methoxyphenyl group, and a benzoate ester
Preparation Methods
The synthesis of ethyl 4-(2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Methoxyphenyl Group: This step involves the substitution of a hydrogen atom on the triazole ring with a methoxyphenyl group, often using a palladium-catalyzed coupling reaction.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction.
Formation of the Benzoate Ester: The final step involves esterification of the benzoic acid derivative with ethanol under acidic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Ethyl 4-[({[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate can undergo various chemical reactions:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group on the triazole ring can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common reagents and conditions used in these reactions include palladium catalysts, hydrogen peroxide, tin(II) chloride, and sodium hydroxide. Major products formed from these reactions include sulfoxides, sulfones, amines, and carboxylic acids.
Scientific Research Applications
Ethyl 4-[({[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 4-(2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, affecting enzymatic activity. The methoxyphenyl group can participate in π-π interactions with aromatic residues in proteins, while the sulfanyl group can form covalent bonds with thiol groups in enzymes. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 4-[({[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate can be compared with other similar compounds, such as:
Ethyl 4-aminobenzoate: Lacks the triazole and methoxyphenyl groups, making it less versatile in terms of chemical reactivity and biological activity.
4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazole:
Ethyl 4-({[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)benzoate: Contains a different heterocyclic ring, leading to different chemical and biological properties.
The uniqueness of ethyl 4-(2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate lies in its combination of functional groups, which confer a wide range of chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 4-[[2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4S/c1-3-29-19(27)13-8-10-14(11-9-13)22-17(26)12-30-20-24-23-18(25(20)21)15-6-4-5-7-16(15)28-2/h4-11H,3,12,21H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOKBWMOTTWACV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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